molecular formula C13H22N2O4 B15328564 1-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)azetidine-3-carboxylicacid

1-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)azetidine-3-carboxylicacid

Cat. No.: B15328564
M. Wt: 270.32 g/mol
InChI Key: BRSMODUXAVZEIW-UHFFFAOYSA-N
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Description

1-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)azetidine-3-carboxylic acid is a complex organic compound featuring an azetidine ring structure. Azetidine derivatives are known for their significant roles in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)azetidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the [3+2] cycloaddition reaction, where a precursor azetidine compound is reacted with tert-butoxycarbonyl chloride under controlled conditions to introduce the tert-butoxycarbonyl group . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of organic solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butoxycarbonyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)azetidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic properties, including potential use as an antihypertensive agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The azetidine ring structure allows it to bind to enzymes or receptors, modulating their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}methyl)azetidine-3-carboxylic acid is unique due to its dual azetidine ring structure, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential as a versatile building block in organic synthesis and drug development.

Properties

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

1-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]methyl]azetidine-3-carboxylic acid

InChI

InChI=1S/C13H22N2O4/c1-13(2,3)19-12(18)15-5-9(6-15)4-14-7-10(8-14)11(16)17/h9-10H,4-8H2,1-3H3,(H,16,17)

InChI Key

BRSMODUXAVZEIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CN2CC(C2)C(=O)O

Origin of Product

United States

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